4-Pent-1-enylbenzoic acid
Description
Contextualization within Benzoic Acid Derivatives and Alkenylaromatics
4-Pent-1-enylbenzoic acid is a member of two significant classes of chemical compounds: benzoic acid derivatives and alkenylaromatics.
Benzoic Acid Derivatives: This class consists of compounds containing a benzene (B151609) ring attached to a carboxylic acid group (-COOH). googleapis.com The reactivity of these compounds is influenced by both the aromatic ring and the carboxyl functional group. The carboxylic acid group can undergo various transformations, while also directing the position of further substitutions on the benzene ring. googleapis.comnih.gov
Alkenylaromatics: These are hydrocarbons that feature an aromatic ring substituted with an alkenyl group (a hydrocarbon chain containing at least one carbon-carbon double bond). smartcatalyst.irscispace.com These compounds are important in the synthesis of polymers and fine chemicals. The reactivity of the double bond and its electronic interaction with the aromatic system are key areas of study. scispace.com
This compound embodies the characteristics of both classes, making it a versatile substrate for studying a range of chemical transformations.
Below is a table of the fundamental properties of this compound.
| Property | Value |
| IUPAC Name | 4-[(E)-pent-1-enyl]benzoic acid |
| Alternate IUPAC Name | 4-[(1Z)-1-pentenyl]benzoic acid |
| CAS Number | 202798-06-9 ((E)-isomer) |
| 936498-11-2 ((Z)-isomer) sigmaaldrich.com | |
| Molecular Formula | C12H14O2 sigmaaldrich.com |
| Molecular Weight | 190.23 g/mol |
| Physical Form | White to Yellow Solid sigmaaldrich.com |
| Boiling Point | 335.0°C at 760 mmHg |
| Density | 1.081 g/cm³ |
Historical Trajectories of Research in Related Chemical Systems
The study of chemical systems related to this compound has evolved significantly over the past century. Research into alkenylaromatics gained momentum with the development of industrial catalysis. For instance, patents from the 1950s describe iron oxide-based catalysts for the dehydrogenation of alkyl aromatics to produce foundational alkenylaromatics like styrene (B11656). smartcatalyst.ir
In the realm of synthetic methodology, the preparation of alkenylbenzoic acids has been a persistent goal. Earlier research focused on establishing stereospecific methods to control the geometry of the double bond being formed. psu.edu One such approach involved the reaction of thiophthalides with aldehydes to produce trans-2-alkenylbenzoic acids. psu.edu These foundational studies paved the way for more sophisticated methods of C-C bond formation on aromatic rings.
Contemporary Research Paradigms and Prospective Directions for this compound Studies
Current research involving alkenylbenzoic acids is focused on developing more efficient, selective, and sustainable synthetic methods. These modern paradigms offer powerful tools for chemical synthesis and point toward future applications.
Advanced Catalytic Systems:
Copper-Catalyzed C-H Alkenylation: A significant recent development is the use of copper catalysts for the C-H alkenylation of benzoic acid derivatives. acs.orgnih.gov This method, reported in 2020, allows for the direct formation of the C-C bond between the benzene ring and an alkenyl group from vinyl boronates under mild conditions. acs.org This approach presents an advantage in efficiency and functional group tolerance compared to older palladium-catalyzed systems. acs.orgnih.gov
Palladium Nanoparticle-Catalyzed Isomerization: Research has shown that palladium(0) nanoparticles can effectively catalyze the long-range isomerization of double bonds in 2-alkenylbenzoic acids. nih.gov This process allows for the migration of a double bond across several carbon atoms to form the thermodynamically stable conjugated isomer, providing a strategic way to synthesize specific target molecules. nih.gov
Rhodium-Catalyzed Reactions: The carboxylic acid group itself is being cleverly utilized as a "traceless directing group" in rhodium-catalyzed reactions. nih.gov This strategy allows for the alkenylation of the benzene ring at a position that would be difficult to achieve through classical electrophilic substitution reactions. nih.gov
Novel Reagents and Transformations:
Hypervalent Iodine Reagents: These compounds are employed for the oxidative functionalization of o-alkenyl benzoic acids. researchgate.net Such reactions can lead to the divergent synthesis of valuable heterocyclic structures like isobenzofuranones and isocoumarins, depending on the reaction conditions. researchgate.netacs.org
Microwave-Assisted Synthesis: The use of microwave irradiation is being explored to accelerate the isomerization of alkenyl aromatics, offering benefits such as reduced reaction times and temperatures compared to conventional heating methods. scispace.com
The prospective direction for studies on this compound and related molecules lies in harnessing these advanced synthetic methods for the construction of complex molecular architectures, potentially for applications in materials science and medicinal chemistry.
The following table summarizes some of the contemporary research findings related to the synthesis and transformation of alkenylbenzoic acids.
| Research Area | Key Finding | Catalyst/Reagent | Significance |
| C-H Alkenylation | Efficient formation of a C-C bond between a benzoic acid and a vinyl group. acs.orgnih.gov | Copper(II) with vinyl boronates | Provides a reliable and mild method to access multisubstituted alkenes. acs.org |
| Long-Range Isomerization | Migration of a double bond over several carbons to form a conjugated system. nih.gov | Palladium(0) Nanoparticles | Enables the synthesis of specific (E)-alkene isomers from readily available starting materials. nih.gov |
| Directed C-H Functionalization | Use of the carboxylic acid as a temporary directing group to achieve meta-alkenylation. nih.gov | Rhodium | Offers complementary selectivity to classical electrophilic substitution reactions. nih.gov |
| Oxidative Cyclization | Transformation of o-alkenyl benzoic acids into heterocyclic products. researchgate.net | PhICl2 / KSeCN | Creates complex molecules like thio/selenocyanated isocoumarins from simple precursors. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pent-1-enylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h4-9H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYZZVKPJHDAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308177 | |
| Record name | 4-(1-Penten-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936498-11-2 | |
| Record name | 4-(1-Penten-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936498-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Penten-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 4 Pent 1 Enylbenzoic Acid and Its Precursors
Regioselective and Stereoselective Synthetic Pathways
Achieving the desired structure of 4-pent-1-enylbenzoic acid necessitates careful selection of synthetic methodologies that control the connectivity and geometry of the molecule. Key steps include the formation of the carbon-carbon bond between the benzene (B151609) ring and the pentenyl chain, the specific positioning of the double bond within that chain, and the final installation of the carboxylic acid group.
Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Alkenyl Linkages
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds, and several named reactions are particularly suitable for constructing the aryl-alkenyl linkage in precursors to this compound. mdpi.com These reactions are prized for their high chemoselectivity and functional group tolerance. unibo.it
The most common strategies involve coupling an aryl electrophile with an organometallic pentenyl reagent or vice versa. Key examples include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. For the synthesis of a this compound precursor, this could involve the reaction of 4-bromobenzoic acid ester with 1-pentenylboronic acid or its esters. The Suzuki-Miyaura reaction is known for its mild reaction conditions and the low toxicity of its boron-based reagents. organic-chemistry.org Supported palladium nanoparticles are often employed as efficient and recyclable catalysts for this transformation. mdpi.com
Mizoroki-Heck Reaction: This reaction couples an unsaturated halide with an alkene. A plausible route would be the reaction of a 4-halobenzoic acid derivative with 1-pentene. Palladium-based homogeneous catalysts have demonstrated high activity for Heck reactions. mdpi.com The reaction can be performed under ligand-free conditions using microwave irradiation to accelerate the process. nih.gov
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. organic-chemistry.orgwikipedia.org For instance, the coupling of methyl 4-iodobenzoate (B1621894) with 1-pentenyltributyltin, catalyzed by a palladium complex, would yield the desired carbon skeleton. While versatile, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgwikipedia.org Recent advancements have focused on developing milder reaction conditions and expanding the substrate scope, even to include aryl chlorides. orgsyn.org
| Coupling Reaction | Aryl Substrate Example | Alkenyl Substrate Example | Typical Catalyst | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Methyl 4-bromobenzoate | 1-Pentenylboronic acid | Pd(PPh₃)₄, Pd/C | Mild conditions, low toxicity of boron reagents. organic-chemistry.orgmdpi.com |
| Mizoroki-Heck | Methyl 4-iodobenzoate | 1-Pentene | Pd(OAc)₂, Pd/C | Atom economy, operational simplicity. mdpi.comnih.gov |
| Stille | Methyl 4-iodobenzoate | (1-Pentenyl)tributylstannane | Pd(PPh₃)₄ | High functional group tolerance, stable reagents. wikipedia.orgorgsyn.org |
Olefin Isomerization and Migration Techniques for Pentenyl Moiety Positioning
The initial cross-coupling reaction may not always install the double bond in the desired C1 position of the pentenyl chain. For instance, using readily available but isomeric starting materials like 4-(pent-4-enyl)benzoic acid precursors might be more economical. In such cases, catalytic olefin isomerization, or "chain-walking," becomes a critical step to migrate the terminal double bond to the desired internal position. springernature.com This transformation relies on metal hydride intermediates that facilitate a series of addition and β-hydride elimination steps. nih.gov
Various transition metal catalysts are effective for this purpose:
Ruthenium Catalysts: Grubbs-type metathesis catalysts and other ruthenium complexes are known to promote olefin isomerization, sometimes as a competing reaction to metathesis. acs.org Certain ruthenium complexes can be used sequentially for isomerization followed by oxidation. acs.org Simple ruthenium sources can catalyze the isomerization of terminal to internal alkenes at very low loadings (ppm levels) without solvents or special atmospheres. springernature.comnih.gov
Iridium Catalysts: Pincer-ligated iridium complexes are highly effective for olefin isomerization. acs.orgnih.gov The mechanism can proceed through an η3-allyl pathway rather than the more common hydride addition-elimination route. nih.gov Cation-responsive iridium catalysts have been developed where the presence of an ion like Na+ can switch the regioselectivity, producing different internal alkene isomers from the same starting material. acs.org
Other Metals: Cationic palladium and nickel complexes can effectively isomerize terminal alkenes to the more stable internal Z- and E-alkenes at room temperature. nih.gov Molybdenum and cobalt complexes have also been developed, with some showing high selectivity for the formation of Z-isomers. acs.orgwisc.edu
The choice of catalyst and reaction conditions can influence the regioselectivity (e.g., migration to the C1 vs. C2 position) and the stereoselectivity (E/Z ratio) of the resulting internal alkene.
| Catalyst Type | Example Complex | Key Features | Selectivity Control |
|---|---|---|---|
| Ruthenium | Grubbs II catalyst, (Cp)Ru(PR₃)(NCCH₃)⁺ | Highly active, can be used at ppm levels. springernature.comnih.gov | Can favor E-isomers. acs.org |
| Iridium | (PCP)IrH₂, (POCOP)IrH₂ | Operates via η3-allyl pathway; high efficiency. acs.orgnih.gov | Regioselectivity can be programmed by additives. acs.org |
| Palladium/Nickel | [(allyl)PdCl]₂ / [(allyl)NiBr]₂ | Operates at room temperature; tolerant of functional groups. nih.gov | Generally favors the more stable E-isomer. nih.gov |
| Molybdenum | cis-Mo(CO)₄(PPh₃)₂ | Can provide high Z:E selectivity. acs.org | Favors Z-isomers. acs.org |
Functional Group Interconversions for Carboxylic Acid Formation
The final step in the synthesis is the formation of the carboxylic acid group on the benzene ring. This is typically achieved either by direct carboxylation of a precursor or by the transformation of another functional group.
Common strategies include:
Carboxylation of Organoboron Compounds: Aryl boronic acids or esters, which can be intermediates from a Suzuki coupling, can be directly carboxylated using carbon dioxide (CO₂) as a C1 source. pku.edu.cn This method is attractive from a green chemistry perspective. Catalytic systems based on copper and silver have been developed for this transformation, showing excellent functional group tolerance. pku.edu.cnrsc.orgnih.govrsc.org
Oxidation of Aldehydes: If the synthesis starts from a 4-alkenylbenzaldehyde precursor, the aldehyde can be readily oxidized to the corresponding carboxylic acid. organic-chemistry.org A wide range of oxidizing agents can be used, from traditional chromium-based reagents to greener alternatives like hydrogen peroxide or even air (O₂), often in the presence of a catalyst. organic-chemistry.orgresearchgate.net Biocatalytic methods using aldehyde dehydrogenases offer perfect chemoselectivity under mild, aqueous conditions. nih.gov Light-promoted, catalyst-free aerobic oxidation provides another sustainable route. rsc.org
Hydrolysis of Nitriles or Esters: A common and reliable method involves the synthesis of a 4-pent-1-enylbenzonitrile or a methyl/ethyl 4-pent-1-enylbenzoate precursor via cross-coupling. The synthesis is then completed by the acidic or basic hydrolysis of the nitrile or ester group to the carboxylic acid.
Green Chemistry Principles and Sustainable Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of this compound can be made "greener" by adhering to several principles of green chemistry.
Alternative Reaction Media: A significant focus has been on replacing traditional organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and the development of "designer" surfactants has enabled many palladium-catalyzed cross-couplings, like the Suzuki-Miyaura reaction, to be performed in water, often at room temperature. nih.govrsc.org
Catalyst Recycling: The high cost and low abundance of precious metals like palladium make catalyst recovery and recycling a key goal. nih.gov Using heterogeneous catalysts, such as palladium nanoparticles supported on carbon or magnetic materials, facilitates easier separation and reuse. mdpi.comnih.gov Homogeneous catalysts can also be recycled by using specialized solvent systems, like N-hydroxyethylpyrrolidone (HEP)/water blends, which allow for product extraction while retaining the catalyst in the aqueous phase. unibo.itnih.gov
Atom Economy: Choosing reactions with high atom economy, such as isomerization nih.gov and certain addition reactions, minimizes waste generation. Direct C-H activation/alkenylation is another emerging strategy that avoids the need for pre-functionalized starting materials, thereby improving atom economy.
Use of Renewable Feedstocks and Reagents: Employing CO₂ as a C1 source for carboxylation is a prime example of utilizing a renewable (and abundant) feedstock. pku.edu.cnrsc.org Similarly, using air or molecular oxygen as the terminal oxidant in aldehyde oxidation is a sustainable approach. researchgate.netnih.gov
Exploration of Novel Catalytic Systems in this compound Synthesis
Research continues to yield novel and more efficient catalysts for the key transformations required to synthesize this compound.
For Cross-Coupling: The field has moved beyond simple palladium phosphine (B1218219) complexes.
Nanocatalysts: Noble metal nanoparticles, including bimetallic and multimetallic systems, offer high surface area and unique catalytic properties for Suzuki and Heck reactions. nih.gov Their activity can be dependent on the nanoparticle's shape (e.g., tetrahedral, cubic). nih.gov
Cyclometallated Complexes: Cyclopalladated compounds have been developed as highly stable and active catalyst precursors for Heck and Suzuki reactions, allowing for low catalyst loadings and short reaction times. chemrevlett.com
Hybrid Catalysts: Novel hybrid materials, such as Pd₀.₁Cu₀.₉Co₂O₄ nano-flakes, have been shown to be efficient, reusable, and ligand-free catalysts for Heck and Suzuki couplings under microwave irradiation. nih.gov
For Olefin Isomerization:
Pincer Catalysts: Iridium complexes with pincer ligands (e.g., PCP, POCOP) are exceptionally active for olefin isomerization and have been studied in detail to elucidate their unconventional catalytic mechanisms. acs.orgnih.gov
Z-Selective Catalysts: While thermodynamic products (E-isomers) are common, significant progress has been made in developing ruthenium, molybdenum, and cobalt catalysts that exhibit high kinetic selectivity for the less stable Z-isomer. acs.orgwisc.edunih.gov Novel dithiolate ruthenium catalysts can maintain high Z-selectivity even at elevated temperatures. olefin-metathesis-catalysts.com
These advanced catalytic systems offer pathways to synthesize this compound and its derivatives with greater efficiency, selectivity, and sustainability than previously possible.
Elucidation of Molecular Structure and Conformational Dynamics of 4 Pent 1 Enylbenzoic Acid
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-pent-1-enylbenzoic acid, both ¹H and ¹³C NMR are employed to assign the specific resonances to each atom in the structure, confirming the connectivity and identifying the specific isomer.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinylic, allylic, and aliphatic protons. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region (around 7.0-8.5 ppm) due to the electron-withdrawing effect of the carboxylic acid group. The vinylic protons of the pentenyl group would resonate in the range of 5.0-6.5 ppm, with their coupling constants providing information about the geometry (cis or trans) of the double bond. The allylic protons, adjacent to the double bond, would be found further upfield, followed by the remaining aliphatic protons of the pentenyl chain. The acidic proton of the carboxyl group is expected to be a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170 ppm. The aromatic carbons will have signals in the 125-140 ppm region, with the carbon attached to the carboxyl group being the most downfield. The sp² carbons of the double bond in the pentenyl group are expected in the 115-140 ppm range. The remaining sp³ hybridized carbons of the pentenyl chain will appear at higher field strengths.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | ~170 |
| Aromatic (ortho to -COOH) | ~8.1 (d) | 125 - 140 |
| Aromatic (meta to -COOH) | ~7.4 (d) | |
| Vinylic (-CH=CH-) | 5.0 - 6.5 (m) | |
| Allylic (-CH₂-CH=) | ~2.2 (m) | |
| Aliphatic (-CH₂-) | 1.4 - 1.6 (m) | 20 - 40 |
| Terminal Methyl (-CH₃) | ~0.9 (t) |
Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700-1680 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C=C stretching of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. The C=C stretching of the alkenyl group is expected to be a weaker band around 1650 cm⁻¹. C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The C=C stretching of the pentenyl group, which may be weak in the IR spectrum, can show a more intense band in the Raman spectrum. The symmetric stretching of the carboxylic acid dimer is also often observable.
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | - |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 |
| C=O Stretch (Carboxylic Acid) | 1700-1680 | 1700-1680 |
| C=C Stretch (Alkene) | ~1650 | ~1650 (stronger) |
| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 |
High-Resolution Mass Spectrometry for Molecular Formula Validation
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₁₂H₁₄O₂), the expected exact mass can be calculated. HRMS analysis would be used to verify that the experimentally measured mass is consistent with this theoretical value, typically within a few parts per million, thus validating the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide structural information, such as the loss of the carboxylic acid group or cleavage of the pentenyl chain.
Computational Chemistry Approaches for Conformational Analysis
Computational chemistry provides valuable insights into the molecular structure and dynamics of this compound, especially regarding its conformational preferences, which can be difficult to study experimentally in detail.
Molecular Dynamics Simulations for Conformational Ensembles
To elucidate the dynamic behavior and accessible conformations of this compound in a solution environment, molecular dynamics (MD) simulations serve as a powerful computational microscope. These simulations model the interactions between atoms over time, providing a detailed picture of the molecule's flexibility and the statistical distribution of its various shapes, or conformers. By simulating the molecule's motion, researchers can map out its potential energy surface and identify the most probable and energetically favorable conformations.
Simulation Methodology and Force Field Selection
A typical MD simulation of this compound would be initiated by placing a single molecule in a simulation box filled with an explicit solvent, such as water, to mimic physiological conditions. The system's energy is then minimized to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to a target temperature (e.g., 298 K or 310 K) and equilibrated under constant pressure to achieve a stable density. Production simulations are then run for an extended period, often on the scale of nanoseconds to microseconds, to ensure thorough sampling of the conformational space.
The accuracy of MD simulations is highly dependent on the chosen force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. neutron-sciences.orgwikipedia.org For small organic molecules like this compound, several well-established force fields are commonly used, including the General AMBER Force Field (GAFF), the CHARMM General Force Field (CGenFF), and the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force field. rug.nlnih.gov These force fields provide parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces). wikipedia.org
Analysis of Conformational Ensembles and Dihedral Angles
The primary output of an MD simulation is a trajectory file, which contains the coordinates of all atoms at regular time intervals. Analysis of this trajectory reveals the conformational ensemble, which is the collection of all structures the molecule adopts during the simulation. A key method for characterizing this ensemble is the analysis of dihedral angle distributions. nih.govresearchgate.net For this compound, the crucial dihedral angles governing its shape are:
τ1 (Cα-Cβ-Cγ-Cδ): Rotation around the central single bond of the pentenyl chain, which dictates the chain's extension or folding.
τ2 (C-Cα-Cβ-Cγ): Rotation around the bond connecting the phenyl ring to the pentenyl chain, influencing the chain's orientation relative to the ring.
τ3 (O=C-C-Cα): Rotation of the carboxylic acid group, which affects its coplanarity with the aromatic ring.
By plotting the probability distribution of these dihedral angles over the course of the simulation, the most stable rotational states (rotamers) can be identified as peaks in the distribution. For instance, the τ1 and τ2 dihedral angles in the flexible pentenyl chain are expected to sample multiple conformations, including anti (around 180°) and gauche (around ±60°) arrangements. The τ3 dihedral is likely to show a strong preference for a near-planar orientation with the benzene ring to maximize π-electron delocalization, although thermal fluctuations will lead to a distribution of angles around this minimum.
The table below presents hypothetical yet representative data from a molecular dynamics simulation, illustrating the probable distribution of key dihedral angles for this compound in an aqueous solution.
| Dihedral Angle | Atoms Involved | Predicted Major Conformer Population (%) | Angle Range (degrees) | Description |
|---|---|---|---|---|
| τ1 | Cα-Cβ-Cγ-Cδ | ~60% | 180 ± 30 | Predominantly extended (anti) conformation of the alkyl chain. |
| ~35% | ±60 ± 30 | Significant population of folded (gauche) conformations. | ||
| τ2 | C-Cα-Cβ-Cγ | ~50% | ±90 ± 40 | Chain oriented roughly perpendicular to the plane of the benzene ring. |
| ~45% | 0 ± 40 and 180 ± 40 | Chain oriented more in-plane with the benzene ring. | ||
| τ3 | O=C-C-Cα | >90% | 0 ± 20 and 180 ± 20 | Carboxylic acid group is largely coplanar with the benzene ring. |
These simulations provide a quantitative description of the conformational flexibility of this compound. The resulting conformational ensemble highlights a molecule that, while having a preferred near-planar arrangement of the benzoic acid moiety, possesses a highly flexible pentenyl tail capable of adopting a variety of orientations. This detailed understanding of its dynamic structural properties is crucial for interpreting its chemical behavior and interactions in a biological or chemical system.
Theoretical and Mechanistic Investigations of 4 Pent 1 Enylbenzoic Acid Reactivity
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding of molecules like 4-pent-1-enylbenzoic acid. While specific computational studies on this exact molecule are not prevalent in publicly accessible literature, its structure can be analyzed by drawing parallels with extensive research on other substituted benzoic acids. researchgate.netresearchgate.netunamur.be
The molecule consists of three key components: a benzene (B151609) ring, a carboxylic acid group (-COOH), and a 4-(pent-1-enyl) substituent. The electronic properties of the entire molecule are a result of the interplay between the electronic effects of these groups.
The Benzoic Acid Moiety: The carboxylic acid group is an electron-withdrawing group due to the high electronegativity of the oxygen atoms. It deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. DFT studies on benzoic acid and its derivatives have shown that the carboxyl group withdraws electron density from the aromatic ring, which influences the molecule's acidity and reactivity. researchgate.netresearchgate.net
The 4-Pent-1-enyl Substituent: The pent-1-enyl group, attached at the para position, is primarily considered a weakly electron-donating group (EDG). This donation occurs through hyperconjugation and weak inductive effects of the alkyl portion of the chain. The vinyl group (C=C double bond) can participate in resonance with the benzene ring, though this effect is modest compared to stronger donating groups like amines or methoxy (B1213986) groups.
The combination of these groups leads to a nuanced electronic distribution. The electron-donating pentenyl group at the para position will slightly counteract the electron-withdrawing effect of the carboxylic acid group. This interaction influences the charge distribution across the aromatic ring and the properties of the carboxyl group.
Quantum chemical calculations can quantify these effects by computing various parameters. For instance, Natural Bond Orbital (NBO) analysis can reveal charge distributions on individual atoms, while Frontier Molecular Orbital (FMO) analysis helps in understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity. In substituted benzoic acids, the distribution and energies of these orbitals are significantly influenced by the nature of the substituents. researchgate.netnih.gov For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the pentenyl double bond, while the LUMO would likely be centered on the π* orbitals of the aromatic ring and the carbonyl group.
| Bonding | The C-C bonds in the benzene ring will exhibit partial double bond character. The C-C bond connecting the pentenyl group to the ring will have single bond character. The C=C bond in the pentenyl chain is a region of high electron density. | Standard bonding models for aromatic and unsaturated compounds. |
Reaction Mechanism Elucidation for Transformations Involving this compound
The structure of this compound presents two primary reactive sites: the carboxylic acid group and the pent-1-enyl double bond. Mechanistic investigations, often supported by computational chemistry, can elucidate the pathways for various transformations.
Reactions of the Carboxylic Acid Group: The reactions of the carboxylic acid group are well-established and generally proceed via nucleophilic acyl substitution. libretexts.org
Esterification: In the presence of an alcohol and an acid catalyst, this compound can undergo esterification. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. libretexts.org
Conversion to Acyl Halide: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride. The mechanism for thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. ualberta.ca
Reactions of the Pent-1-enyl Double Bond: The double bond in the pentenyl side chain is susceptible to electrophilic addition reactions. libretexts.org
Electrophilic Addition of H-X: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond would proceed via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of a more stable secondary carbocation. The halide ion will then attack this carbocation.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond occurs through a cyclic halonium ion intermediate. The subsequent attack by a halide ion opens the ring to give the dihalogenated product.
Intramolecular Cyclization (Lactonization): Under acidic conditions, it is possible for the carboxylic acid group to act as an internal nucleophile, attacking the double bond. Protonation of the double bond would form a carbocation, which could then be trapped by the carboxyl group to form a cyclic ester, known as a lactone. The feasibility of this reaction depends on the formation of a thermodynamically stable five- or six-membered ring. libretexts.orglibretexts.org
Computational studies can model the transition states and intermediates for these reactions, providing activation energies and reaction enthalpies that help predict the most likely reaction pathways under different conditions.
Structure-Reactivity Relationship (SAR) Studies from a Fundamental Chemical Perspective
Structure-Reactivity Relationship (SAR) studies in chemistry aim to correlate a molecule's chemical structure with its reactivity. For substituted benzoic acids, the Hammett equation is a cornerstone of SAR, quantifying the effect of meta- and para-substituents on the reactivity of a functional group on the aromatic ring. libretexts.orglibretexts.org
The Hammett equation is given by: log(K/K₀) = σρ
Where:
K is the rate or equilibrium constant for a reaction of a substituted benzoic acid.
K₀ is the constant for the unsubstituted benzoic acid.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
The substituent constant, σ, reflects the electronic influence of the substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. libretexts.orgopenstax.org
For this compound, the pent-1-enyl group is in the para position. While a specific Hammett constant (σₚ) for the pent-1-enyl group is not commonly tabulated, its electronic effect can be inferred. It is an alkyl group with a terminal double bond. Alkyl groups are generally weakly electron-donating, so the pent-1-enyl group is expected to have a small, negative σₚ value. This would make this compound a slightly weaker acid than unsubstituted benzoic acid. researchgate.netopenstax.org
Table 2: Predicted Hammett Constant and its Implications for Reactivity
| Substituent | Position | Expected σ Value | Predicted Effect on Acidity | Predicted Effect on Rate of Ester Hydrolysis |
|---|---|---|---|---|
| 4-Pent-1-enyl | para | Small, negative | Decreases acidity (higher pKa) compared to benzoic acid. openstax.org | Decreases the rate of base-catalyzed hydrolysis of its ester compared to the ethyl benzoate. libretexts.org |
| -H (Reference) | - | 0.00 | pKa ≈ 4.20 | Reference rate |
| -NO₂ | para | +0.78 | Increases acidity (lower pKa) | Increases the rate |
From a fundamental perspective, the SAR for this compound can be summarized as follows:
Reactivity of the Carboxyl Group: The electron-donating nature of the 4-pent-1-enyl group increases the electron density on the carboxylate anion, making it less stable and thus decreasing the acidity of the parent acid. For reactions where the transition state is negatively charged, such as the saponification of its esters, the reaction rate would be slower than that of the unsubstituted benzoate. libretexts.org
Reactivity of the Aromatic Ring: The pentenyl group, being weakly activating, would slightly increase the rate of electrophilic aromatic substitution compared to benzoic acid itself, although the deactivating effect of the carboxyl group would still be dominant.
Computational Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry, particularly DFT, is a powerful tool for predicting the spectroscopic parameters of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.netmdpi.comucl.ac.uk
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds. For this compound, key predicted vibrational modes would include:
O-H stretching of the carboxylic acid, typically a broad band around 3000 cm⁻¹.
C=O stretching of the carbonyl group, a strong absorption around 1700 cm⁻¹.
C=C stretching of the aromatic ring and the vinyl group, in the 1600-1450 cm⁻¹ region.
C-H stretching of the aromatic and aliphatic parts of the molecule. Computational methods can help assign specific peaks in an experimental spectrum to particular vibrational modes. mdpi.comucl.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of ¹H and ¹³C nuclei. mdpi.com
¹H NMR: Predictions would show distinct signals for the acidic proton of the carboxyl group (typically >10 ppm), the aromatic protons (in the 7-8 ppm range), the vinylic protons (in the 5-6 ppm range), and the aliphatic protons of the pentenyl chain.
¹³C NMR: The spectrum would be predicted to show signals for the carbonyl carbon (~170 ppm), the aromatic carbons (120-140 ppm), the vinylic carbons, and the aliphatic carbons. Comparing calculated chemical shifts with experimental data is a standard method for structure verification. nih.govmdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, the spectrum is expected to be dominated by π → π* transitions within the conjugated system of the benzene ring and the carboxylic acid group. The pentenyl substituent may cause a slight red shift (shift to longer wavelength) compared to benzoic acid due to the extension of the π system. nih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Notes |
|---|---|---|---|
| ¹H NMR | Carboxylic acid proton (-COOH) | >10 ppm | A broad singlet, which disappears upon D₂O exchange. |
| Aromatic protons | 7.0 - 8.2 ppm | Two doublets are expected due to para-substitution. | |
| Vinylic protons (-CH=CH-) | 5.0 - 6.5 ppm | Complex multiplets due to coupling. | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~170 ppm | |
| Aromatic carbons | 120 - 140 ppm | Four distinct signals are expected for the para-substituted ring. | |
| IR | O-H stretch | ~3000 cm⁻¹ | Broad absorption. |
| C=O stretch | ~1700 cm⁻¹ | Strong, sharp absorption. |
These computational predictions provide a detailed picture of the expected spectroscopic properties of this compound, guiding experimental analysis and confirming its molecular identity.
Chemical Derivatization and Functionalization of 4 Pent 1 Enylbenzoic Acid
Modifications at the Carboxylic Acid Functionality (e.g., Esterification, Amidation)
The carboxylic acid group is a versatile handle for derivatization, most commonly through reactions like esterification and amidation. cymitquimica.com These transformations are fundamental in organic synthesis for creating new molecular frameworks and modifying the physicochemical properties of the parent molecule.
Esterification: The conversion of carboxylic acids to esters, known as Fischer esterification, is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com
The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comyoutube.com
Amidation: Amides are synthesized from carboxylic acids by reaction with primary or secondary amines. These reactions often require coupling agents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. nih.gov These reagents facilitate the formation of an amide bond under mild conditions by converting the hydroxyl group of the acid into a better leaving group. nih.gov
| Reaction Type | Reagent | Catalyst/Coupling Agent | Product Class |
|---|---|---|---|
| Esterification | Methanol (B129727) | H₂SO₄ | Methyl 4-(pent-1-en-1-yl)benzoate |
| Esterification | Ethanol | TsOH | Ethyl 4-(pent-1-en-1-yl)benzoate |
| Amidation | Ammonia | EDC | 4-(Pent-1-en-1-yl)benzamide |
| Amidation | Aniline | DCC | N-Phenyl-4-(pent-1-en-1-yl)benzamide |
Transformations of the Pentenyl Double Bond
The terminal alkene of the pentenyl group is susceptible to a wide array of addition and transformation reactions, providing a route to introduce new functional groups and structural complexity. cymitquimica.com
Hydrogenation: The double bond can be selectively reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni) in the presence of hydrogen gas (H₂). The hydrogenation of the pentenyl side chain would be expected to occur under milder conditions than the reduction of the aromatic ring, yielding 4-pentylbenzoic acid. nih.gov For instance, hydrogenation of various benzoic acid derivatives has been effectively carried out using Pt/TiO₂ catalysts. nih.govresearchgate.net
Epoxidation: Alkenes can be converted to epoxides (oxiranes) using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgmasterorganicchemistry.com The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond, forming a three-membered ring. libretexts.org This transformation is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com
Dihydroxylation: The double bond can be converted into a vicinal diol (a glycol) through dihydroxylation. This is commonly achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, alkaline potassium permanganate (KMnO₄). masterorganicchemistry.com These reactions typically proceed via a concerted mechanism, resulting in syn-addition of the two hydroxyl groups to the same face of the double bond. masterorganicchemistry.comkhanacademy.org
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrogenation | H₂, Pt/C | 4-Pentylbenzoic acid |
| Epoxidation | m-CPBA | 4-(2-Propyloxiran-2-yl)benzoic acid |
| Syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃/H₂O | 4-(1,2-Dihydroxypentyl)benzoic acid |
Cycloaddition Reactions: The pentenyl double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. For example, reaction with a conjugated diene would lead to the formation of a six-membered ring. Another example is the 1,3-dipolar cycloaddition with reagents like azides or nitrile oxides to form heterocyclic rings.
Ring-Closing Metathesis (RCM): While 4-pent-1-enylbenzoic acid itself cannot undergo RCM as it only contains one alkene, it can be derivatized to create a suitable diene substrate. For example, esterification of the carboxylic acid with an unsaturated alcohol like allyl alcohol would produce a diene. This diene can then undergo an intramolecular RCM reaction in the presence of a ruthenium catalyst (e.g., Grubbs' catalyst) to form a cyclic product, in this case, a lactone. organic-chemistry.orgwikipedia.org The driving force for this reaction is often the formation of a stable cyclic alkene and the release of a volatile byproduct like ethylene. wikipedia.org
Aromatic Ring Functionalization and Substitution Chemistry
The benzene (B151609) ring of this compound can undergo functionalization through various reactions, including dearomative hydrogenation and electrophilic aromatic substitution. The regiochemical outcome of substitution reactions is directed by the combined electronic effects of the deactivating, meta-directing carboxylic acid group and the activating, ortho, para-directing pentenyl group.
Dearomative Hydrogenation: Under more forcing conditions than those required for olefin hydrogenation, the aromatic ring can be reduced. For example, hydrogenation of benzoic acid derivatives to their corresponding cyclohexanecarboxylic acids has been achieved at elevated temperatures and pressures using catalysts like Pt/TiO₂. nih.gov This reaction converts the aromatic ring into a cyclohexane ring.
Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation), the positions of substitution on the benzene ring are influenced by the existing substituents. The carboxylic acid group is an electron-withdrawing group and directs incoming electrophiles to the meta position (C3 and C5). Conversely, the alkyl (pentenyl) group is an electron-donating group and directs to the ortho (C2 and C6) and para (C4) positions. Since the para position is already occupied, the pentenyl group directs to the ortho positions. The outcome of a substitution reaction would depend on the specific reaction conditions, with substitution likely occurring at the positions ortho to the pentenyl group (C2 and C6), which are also meta to the carboxylic acid group, making these positions electronically favored.
| Reaction Type | Reagents | Potential Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(Pent-1-en-1-yl)-3-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(pent-1-en-1-yl)benzoic acid |
| Dearomative Hydrogenation | H₂ (high pressure/temp), Pt/TiO₂ | 4-Pentylcyclohexane-1-carboxylic acid |
Integration of 4 Pent 1 Enylbenzoic Acid in Advanced Materials Research
Polymer Chemistry and Monomer Applications
The dual functionality of 4-Pent-1-enylbenzoic acid, featuring a polymerizable alkene group and a polar carboxylic acid, makes it a monomer of interest in polymer chemistry. The pentenyl group provides a site for addition polymerization, while the benzoic acid moiety can impart properties such as adhesion, thermal stability, and liquid crystallinity to the resulting polymers.
Homopolymerization and Copolymerization Studies
While specific studies detailing the homopolymerization of this compound are not extensively documented in the reviewed literature, its structure is analogous to other vinyl- and alkenyl-substituted benzoic acids that readily undergo polymerization. For instance, monomers like 4-vinylbenzoic acid are used to synthesize reactive polymers and block copolymers through techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netresearchgate.net These processes yield polymers with well-defined molecular weights and architectures. researchgate.net
The presence of the terminal alkene in this compound allows for its potential inclusion in copolymerization reactions. Copolymerization with other monomers, such as styrene (B11656) or acrylates, could be employed to tailor the properties of the final material. researchgate.netmdpi.com The incorporation of the benzoic acid unit can introduce functionalities useful for creating liquid crystalline elastomers or other advanced polymer systems. nih.gov
Role as a Cross-linking Agent or Polymer Additive
The unsaturated alkyl chain in this compound suggests its potential to participate in addition reactions, which could be harnessed for cross-linking polymer chains. cymitquimica.com However, specific research demonstrating its application as a dedicated cross-linking agent is not prominent in the available literature. In principle, the double bond could react to form covalent linkages between polymer backbones, thereby enhancing the mechanical strength and thermal stability of the material. The use of natural compounds as cross-linking agents is an area of growing interest, although this compound is not commonly cited in this context. nih.gov
Supramolecular Chemistry and Self-Assembly Processes
The carboxylic acid group is a powerful tool in supramolecular chemistry, directing the self-assembly of molecules through predictable and robust hydrogen-bonding interactions. This is a central feature in the material applications of this compound.
Design of Hydrogen-Bonding Networks and Crystal Engineering
Like other carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds. khanacademy.orgias.ac.in The most common and stable motif is the formation of a centrosymmetric dimer, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. cadrek12.orged.gov This dimerization effectively creates a larger, more rigid rod-like supermolecule, which is a crucial step in the formation of liquid crystalline phases. cadrek12.org
Table 1: Typical Hydrogen Bond Parameters in Carboxylic Acid Dimers
| Interaction | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| O-H···O | ~ 1.0 | ~ 1.6 - 1.7 | ~ 2.6 - 2.7 | ~ 170 - 180 |
Data is generalized from typical carboxylic acid crystal structures.
Host-Guest Chemistry Applications
While the porous networks formed by some self-assembling benzoic acid derivatives can be used to trap guest molecules, specific applications of this compound in host-guest chemistry have not been reported. mpg.de The formation of honeycomb-like networks by larger, more complex benzoic acids on surfaces demonstrates the potential for creating 2D nanocavities, but similar behavior for this compound remains to be explored. mpg.de
Development of Functional Materials (e.g., sensors, coatings, liquid crystals)
The molecular structure of this compound, particularly its elongated shape and self-assembly behavior, makes it a prime candidate for the development of liquid crystals.
Rod-like (calamitic) molecules, especially those based on p-alkoxybenzoic acids, are well-known to exhibit liquid crystalline properties. nih.gov These compounds typically form hydrogen-bonded dimers that self-assemble into ordered fluid phases (mesophases) at temperatures between the crystalline solid and the isotropic liquid states. cadrek12.orged.gov A closely related compound, 4-(4-pentenyloxy)benzoic acid, has been synthesized and shown to form a liquid crystalline dimer exhibiting multiple mesophases, including nematic and smectic phases. nih.gov
The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phases possess additional positional order, with molecules arranged in layers. nih.govnih.gov The transition between these phases can be observed using techniques like differential scanning calorimetry (DSC) and polarized light microscopy. nih.gov Given its structural similarities, this compound is anticipated to exhibit analogous thermotropic liquid crystal behavior, driven by the formation of hydrogen-bonded dimers. The terminal pentenyl group provides a site for potential polymerization, opening the possibility of creating side-chain liquid crystalline polymers (SCLCPs) or liquid crystal elastomers. mdpi.comnih.gov
Table 2: Phase Transition Data for the Dimer of 4-(4-pentenyloxy)benzoic acid
| Transition | Temperature on Heating (°C) | Enthalpy (kJ/mol) | Temperature on Cooling (°C) | Enthalpy (kJ/mol) |
|---|---|---|---|---|
| Crystal to Smectic X1 | 89.4 | 12.8 | - | - |
| Smectic X1 to Smectic X2 | 101.2 | 1.1 | 96.8 | -1.1 |
| Smectic X2 to Nematic | 134.7 | 4.3 | 133.7 | -4.3 |
| Nematic to Isotropic | 145.4 | 0.8 | 144.8 | -0.8 |
Data from a study on a structurally similar compound to illustrate potential liquid crystal behavior. nih.gov
Advanced Analytical Methodologies for 4 Pent 1 Enylbenzoic Acid Research
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatography is the cornerstone of analytical chemistry, enabling the separation of 4-Pent-1-enylbenzoic acid from other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques employed for this purpose.
For HPLC analysis, a reversed-phase approach is typically effective for a molecule like this compound. A C18 column is a common choice, providing a nonpolar stationary phase that interacts with the nonpolar aspects of the analyte. longdom.org The separation is achieved by using a polar mobile phase, often a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphoric acid) and an organic solvent such as methanol (B129727) or acetonitrile. thaiscience.inforesearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of compounds with varying polarities. longdom.org Detection is commonly performed using a UV detector, as the benzoic acid moiety contains a chromophore that absorbs UV light. researchgate.net
Gas chromatography is a viable alternative, particularly for volatile derivatives of this compound. To enhance volatility and thermal stability, derivatization is often a necessary step. researchgate.net This can involve converting the carboxylic acid group into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. researchgate.net A nonpolar capillary column, such as one coated with dimethylpolysiloxane, is typically used for separation. researchgate.net The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points. researchgate.net
| Parameter | HPLC-UV | GC-FID |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in Water B: Acetonitrile | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 230 nm | Flame Ionization Detector (FID) |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Temperature Program | Isocratic or Gradient | 50°C (2 min), ramp to 300°C at 10°C/min, hold 5 min |
The development of a robust chromatographic method for this compound involves a systematic optimization of several parameters to achieve the desired separation and sensitivity. For HPLC, this includes the selection of the appropriate column chemistry, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength. The pH of the mobile phase is particularly critical for acidic compounds as it affects the ionization state and, consequently, the retention time.
In GC, optimization focuses on the derivatization reaction, injection technique (split/splitless), carrier gas flow rate, and the oven temperature program. The goal is to achieve sharp, symmetrical peaks with good resolution from potential interferences. A well-optimized method will provide reliable and reproducible results.
For enhanced selectivity and sensitivity, chromatographic techniques are often coupled with mass spectrometry (MS). These hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provide not only quantitative data but also structural information, aiding in the unequivocal identification of the analyte. nih.gov
LC-MS is particularly powerful for analyzing this compound without the need for derivatization. nih.gov The eluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), allowing for highly specific detection. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to minimize matrix effects. nih.govmdpi.com
GC-MS combines the separation power of GC with the detection capabilities of MS. researchgate.net After separation on the GC column, the analyte molecules enter the ion source, where they are typically ionized by electron impact (EI). The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, which can be compared against spectral libraries for positive identification. researchgate.net
Sample Preparation Protocols for Diverse Matrices
The effective analysis of this compound often begins with a crucial sample preparation step, designed to extract the analyte from its matrix and remove interfering substances. The choice of protocol depends on the nature of the sample matrix, which can range from biological fluids to environmental samples.
For liquid samples, such as plasma or wastewater, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common approaches. In LLE, the sample is mixed with an immiscible organic solvent in which this compound has a high affinity. After separation of the layers, the analyte is recovered from the organic phase. SPE utilizes a solid sorbent packed in a cartridge to retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.
For solid samples, such as soil or tissue, an initial extraction step is required to transfer the analyte into a liquid phase. This can be achieved through techniques like sonication or Soxhlet extraction with an appropriate solvent. The resulting extract can then be further purified using LLE or SPE. The primary goals of sample preparation are to concentrate the analyte, minimize matrix interference, and ensure compatibility with the chosen analytical instrument.
Validation of Analytical Procedures in Research Contexts
To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process. longdom.org Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of this compound in the specific matrix of interest. The key validation parameters, as often guided by international standards, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). thaiscience.info
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. longdom.org
Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. thaiscience.info
Accuracy is the closeness of the measured value to the true value and is often assessed through recovery studies using spiked samples. thaiscience.info
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). thaiscience.info
Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method. longdom.org
Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. longdom.org
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | > 0.99 | 0.9995 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | < 15% | < 5% |
| LOD | Signal-to-Noise Ratio > 3 | 0.05 ng/mL |
| LOQ | Signal-to-Noise Ratio > 10 | 0.15 ng/mL |
Future Research Horizons and Interdisciplinary Perspectives
Emergent Synthetic Methodologies and Catalysis
The synthesis of 4-Pent-1-enylbenzoic acid and its analogs has traditionally relied on established palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions. While robust, these methods are being augmented and, in some cases, supplanted by emergent methodologies that offer greater efficiency, sustainability, and molecular diversity.
A significant area of advancement lies in the development of novel catalytic systems. Researchers are actively exploring more efficient and reusable catalysts for cross-coupling reactions. For instance, palladium nanoparticles supported on various materials are showing promise in Heck and Suzuki reactions, offering high catalytic activity and the potential for catalyst recycling, which addresses both cost and environmental concerns.
Furthermore, the field is witnessing a surge in the exploration of C-H activation and functionalization. This atom-economical approach allows for the direct formation of carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. The application of C-H activation strategies to the synthesis of alkenylbenzoic acids could provide more direct and environmentally benign routes to these compounds.
Flow chemistry is another emergent technology poised to revolutionize the synthesis of benzoic acid derivatives. Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
Synergistic Approaches Combining Computational and Experimental Techniques
The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental studies is providing unprecedented insights into the reaction mechanisms that underpin the synthesis of alkenylbenzoic acids. This synergistic approach is accelerating the development of new and improved synthetic methods.
Computational studies are being employed to elucidate the intricate mechanisms of palladium-catalyzed cross-coupling reactions. By modeling the various steps of the catalytic cycle, researchers can identify rate-determining steps, understand the role of ligands, and predict the outcomes of reactions with different substrates. This theoretical understanding guides the design of new catalysts and the optimization of reaction conditions. For example, DFT calculations have been instrumental in understanding the mechanism of the Heck reaction with substituted styrenes, providing valuable information for controlling selectivity.
This synergy is not limited to synthesis. Computational modeling is also being used to predict the physicochemical properties of alkenylbenzoic acids, such as their molecular acidity and electronic properties. These predictions can then be validated experimentally, providing a powerful tool for the rational design of new molecules with specific functionalities.
Broader Applications in Chemical and Materials Science Beyond Current Scope
While currently recognized for its role as a synthetic intermediate, the unique molecular structure of this compound, featuring both a carboxylic acid group and a terminal alkene, opens up a wide range of potential applications in materials science and polymer chemistry.
One of the most promising areas is in the development of novel liquid crystals. While the liquid crystalline properties of alkyl- and alkyloxybenzoic acids are well-established, the introduction of an alkenyl group offers a reactive handle for further functionalization. This could enable the synthesis of polymerizable liquid crystals (reactive mesogens), which are key components in the fabrication of advanced optical films and smart materials. The pentenyl chain, in particular, can influence the mesophase behavior and transition temperatures of the resulting materials.
The presence of the polymerizable double bond also makes this compound an attractive monomer for the synthesis of functional polymers. Polymers incorporating this moiety could exhibit a range of interesting properties, including tailored thermal stability, and the potential for post-polymerization modification via the unreacted double bonds. These materials could find applications in coatings, adhesives, and advanced composites.
Challenges and Opportunities in the Field of Alkenylbenzoic Acids
Despite the significant progress and exciting future prospects, the field of alkenylbenzoic acids is not without its challenges. Overcoming these hurdles will be key to unlocking the full potential of this class of compounds.
A primary challenge lies in achieving high selectivity in synthetic reactions. For instance, in palladium-catalyzed reactions, controlling the regioselectivity and stereoselectivity of the double bond formation can be difficult. The development of more selective catalysts and a deeper understanding of the reaction mechanisms are crucial to addressing this issue. Furthermore, the synthesis of more complex or sterically hindered alkenylbenzoic acids remains a significant synthetic challenge.
Another challenge is the limited commercial availability of a wide range of alkenylbenzoic acid derivatives, which can hinder broader research and development efforts. The development of more versatile and scalable synthetic routes will be essential to make these compounds more accessible.
However, these challenges also present significant opportunities. The demand for novel functional materials with tailored properties is a major driving force for research in this area. There are vast opportunities to explore the synthesis of new alkenylbenzoic acids with different chain lengths, substitution patterns, and functionalities to create a diverse library of building blocks for materials science.
The development of greener and more sustainable synthetic methods for alkenylbenzoic acids is another key opportunity. This includes the use of more environmentally friendly solvents, the development of recyclable catalysts, and the exploration of atom-economical reactions like C-H activation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Pent-1-enylbenzoic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a pent-1-enyl chain to a benzoic acid core via palladium-catalyzed cross-coupling (e.g., Heck reaction) or esterification followed by hydrolysis. Optimization includes adjusting catalyst loading (e.g., Pd/C, Pd(OAc)₂), solvent polarity (e.g., DMF, THF), and temperature (80–120°C). Characterization by NMR (¹H/¹³C) and HPLC ensures purity (>95%) and structural confirmation .
- Key Data : Yield improvements (e.g., from 45% to 72%) are observed with ligand additives like PPh₃. Side products (e.g., dimerization byproducts) can be minimized under inert atmospheres .
Q. How is the purity of this compound validated in synthetic workflows?
- Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic (FTIR, NMR) techniques. For HPLC, use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Melting point analysis (e.g., 139–141°C) and elemental analysis (C, H, O) further confirm purity .
- Data Interpretation : Discrepancies in melting points (±2°C) may indicate residual solvents or isomers, requiring recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodology : Compare experimental NMR data with computational predictions (DFT calculations using Gaussian or ORCA). For example, the vinyl proton (δ 5.8–6.2 ppm) may show splitting variations due to conformational isomerism. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Case Study : A 2021 study resolved conflicting δ 7.2–7.4 ppm aromatic signals by identifying rotational barriers in the pentenyl chain, confirmed by variable-temperature NMR .
Q. What experimental designs are optimal for studying the biological activity of this compound in enzyme inhibition assays?
- Methodology : Use dose-response assays (e.g., 0.1–100 µM) with positive controls (e.g., known COX-2 inhibitors). Measure IC₅₀ values via spectrophotometric detection of product formation (e.g., prostaglandin H₂ conversion). Include triplicate runs and statistical validation (ANOVA, p < 0.05) .
- Data Challenges : Non-linear kinetics may arise from allosteric effects; use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. How can computational modeling predict the material science applications of this compound in polymer composites?
- Methodology : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess interactions with polymer matrices (e.g., polyethylene, polyamide). Calculate binding energies and glass transition temperatures (Tg). Validate with DSC and tensile strength tests .
- Case Study : A 2023 study predicted a 15% increase in polyethylene’s thermal stability when this compound is incorporated at 5 wt%, validated by TGA .
Data Management & Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound across labs?
- Methodology : Document detailed procedures in SI (Supporting Information), including exact reagent grades (e.g., Sigma-Aldrich, ≥99%), equipment calibration (e.g., HPLC column lot numbers), and environmental controls (humidity <30%). Use IUPAC nomenclature and PubChem identifiers (CID: [insert CID]) .
- Best Practices : Share raw spectral data (e.g., .jdx files) and crystallization conditions (e.g., solvent ratios) via repositories like Zenodo .
Q. How should researchers address batch-to-batch variability in biological activity studies?
- Methodology : Implement QC/QA checks:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
